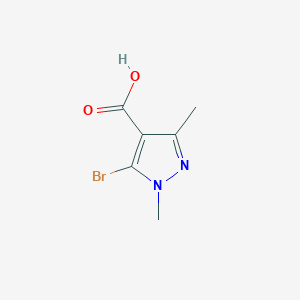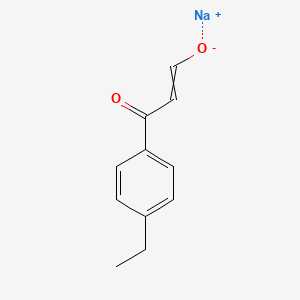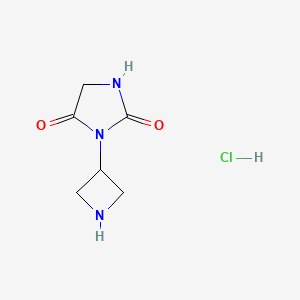
5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 1- and 3-positions, and a carboxylic acid group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Cyclocondensation Method: : One common method for synthesizing pyrazole derivatives involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, the reaction typically involves the use of 4-bromo-3-methyl-1-phenyl-2-pyrazolin-5-one as a starting material, which undergoes cyclization in the presence of hydrazine hydrate .
-
Oxidative Cyclization: : Another method involves the oxidative cyclization of β,γ-unsaturated hydrazones. This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : The bromine atom at the 5-position can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides .
-
Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For example, the carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, 5-thio-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and others.
Oxidation and Reduction Products: Products include 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate and 5-bromo-1,3-dimethyl-1H-pyrazole-4-methanol.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is primarily based on its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the bromine atom and carboxylic acid group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity . The compound can also act as a ligand, binding to metal ions and forming coordination complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom, resulting in different chemical properties and applications.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid:
Uniqueness
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the bromine atom at the 5-position, which significantly influences its chemical reactivity and biological activity. This substitution allows for specific interactions with biological targets and provides a versatile platform for further chemical modifications .
Eigenschaften
IUPAC Name |
5-bromo-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWGWRNOGQENEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369357-72-1 | |
| Record name | 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)



![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)
